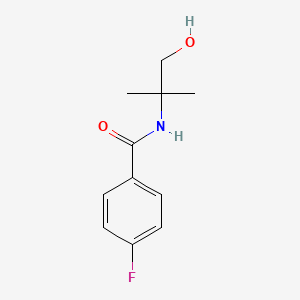

4-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide is a chemical compound used in scientific research . It is a versatile chemical with unique properties that make it suitable for various applications, including drug discovery and synthesis.

Synthesis Analysis

The synthesis of benzamides, such as 4-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of 4-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide can be represented by the formula C11H14FNO2 .Chemical Reactions Analysis

This compound can serve as a chemically differentiated building block for organic synthesis and medicinal chemistry . It is particularly useful for the preparation of drug candidates containing hindered amine motifs .Wissenschaftliche Forschungsanwendungen

Molecular Imaging in Alzheimer's Disease

4-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide derivatives have been utilized as molecular imaging probes. Specifically, a derivative was used with positron emission tomography (PET) for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The study found significant decreases in receptor densities in the hippocampi and raphe nuclei of Alzheimer's patients, correlating with clinical symptoms and other neuropathological measures. This indicates the potential of such compounds in assessing the severity and progression of Alzheimer's disease (Kepe et al., 2006).

Vibrational Spectroscopic Studies

The compound's vibrational properties have been analyzed using Fourier transform infrared (FT-IR) and FT-Raman spectra. The study highlighted the interactions in the molecule, such as the red-shift of the NH-stretching wavenumber and the simultaneous IR and Raman activation of the CO-stretching mode, indicating charge transfer interaction. These findings provide insights into the molecular structure and behavior of the compound (Ushakumari et al., 2008).

Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, related to 4-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide, have been synthesized and utilized in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds, synthesized using a stereospecific double fluorination methodology, have shown promise in decreasing the synthetic steps required for the preparation of medically relevant applications (Singh & Umemoto, 2011).

Synthesis and Characterization

The compound's synthesis and crystal structure have been explored, providing insights into its molecular packing and properties. This includes characterization through various techniques such as NMR, IR, MS, and X-ray single-crystal determination. Understanding these properties is crucial for potential applications in various scientific fields (Deng et al., 2014).

Eigenschaften

IUPAC Name |

4-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-11(2,7-14)13-10(15)8-3-5-9(12)6-4-8/h3-6,14H,7H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHDJYZLGQXNDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(2-hydroxy-1,1-dimethylethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2605662.png)

![(Z)-ethyl 2-(2-((3-oxo-3H-benzo[f]chromene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2605664.png)

![2-{[3-cyano-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2605672.png)

![3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-fluorobenzamide](/img/structure/B2605680.png)